isopropyl N-(3-methyl-2-pyridyl)carbamate
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Overview
Description
Isopropyl N-(3-methyl-2-pyridyl)carbamate is a chemical compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This particular compound is characterized by the presence of an isopropyl group, a 3-methyl-2-pyridyl group, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl N-(3-methyl-2-pyridyl)carbamate can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-pyridylamine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired carbamate product .
Industrial Production Methods
Industrial production of carbamates often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Isopropyl N-(3-methyl-2-pyridyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
Isopropyl N-(3-methyl-2-pyridyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research has explored its potential as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of isopropyl N-(3-methyl-2-pyridyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. This interaction often involves the formation of a stable carbamate-enzyme complex, which can alter the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
- Isopropyl N-(3-nitrophenyl)carbamate
- Isopropyl N-(4-methyl-3-nitrophenyl)carbamate
- Isopropyl N-(2-chloro-4-nitrophenyl)carbamate
Uniqueness
Isopropyl N-(3-methyl-2-pyridyl)carbamate is unique due to its specific structural features, such as the presence of the 3-methyl-2-pyridyl group.
Properties
CAS No. |
90873-38-4 |
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Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
propan-2-yl N-(3-methylpyridin-2-yl)carbamate |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)14-10(13)12-9-8(3)5-4-6-11-9/h4-7H,1-3H3,(H,11,12,13) |
InChI Key |
OPJMXFJBEDVJJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)OC(C)C |
Origin of Product |
United States |
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